2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-3(7)5-8-4(2-11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMKYYNJCYQFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aminoethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a thioamide and an α-halo ketone, the thiazole ring can be formed through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, resulting in the formation of the hydrochloride salt which is more stable and easier to handle .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring or the aminoethyl side chain .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino-1,3-thiadiazole derivatives demonstrate higher antimicrobial activity compared to standard drugs, suggesting potential for development as new antibiotics .
| Compound | Activity | Reference |
|---|---|---|
| 2-Amino-1,3-thiadiazole | Antibacterial and antifungal | |
| Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate | Inhibition of cancer cell growth |
Anticancer Potential
The compound has been evaluated for its anticancer properties. It exhibits activity against various cancer cell lines, potentially through mechanisms such as inhibition of specific enzymes critical for tumor growth. For example, research into related thiazole compounds has shown promising results in inhibiting the growth of prostate cancer and melanoma cells .
Pharmacological Properties
The structural features of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride allow it to interact with biological receptors and pathways. Its derivatives have been studied for their potential roles as enzyme inhibitors and modulators of biological processes .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions that involve the modification of the thiazole scaffold. The ability to create derivatives with altered functional groups enhances the potential applications in pharmacology.
Case Study 1: Antimicrobial Screening
A study demonstrated that specific derivatives of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Evaluation
In vitro studies have reported that certain thiazole derivatives exhibit cytotoxic effects on melanoma cells with IC50 values in the low micromolar range. This suggests that modifications to the thiazole structure can lead to compounds with improved anticancer efficacy .
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Structural and Physicochemical Properties
The table below compares key parameters of 2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride with analogous compounds:
Key Observations:
Dihydrochloride salts (e.g., ) may exhibit higher aqueous solubility than mono-hydrochloride derivatives.
Purity and Availability :
- The main compound is discontinued (), while others like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid (97% purity, ) remain commercially accessible.
Pharmacological Potential:
- highlights thiazole derivatives (e.g., benzothiazolyl-amino analogs) with pharmacological activity in preclinical studies, though specific data for the main compound are lacking .
Biological Activity
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, often referred to as a building block in medicinal chemistry, exhibits potential therapeutic properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Thiazole ring : Contributes to the compound's biological activity.
- Amino group : Facilitates interactions with biological targets.
- Carboxylic acid group : Enhances reactivity and solubility.
The molecular formula is C6H8N2O2S, with a molecular weight of approximately 172.21 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The aminoethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of various biological pathways.
- Receptor Interaction : The thiazole ring participates in π-π interactions, stabilizing binding to receptors .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Exhibited significant inhibition against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Displayed moderate activity against Escherichia coli .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Bacillus subtilis | 16 μg/mL |
| Escherichia coli | 64 μg/mL |
Anticancer Activity
Research indicates that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving p53 activation and caspase-3 cleavage .
Case Study: Apoptosis Induction in MCF-7 Cells
A study demonstrated that treatment with this compound resulted in:
- Increased expression of p53.
- Activation of caspase-3 leading to apoptotic cell death.
These findings suggest its potential as a chemotherapeutic agent .
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclization of appropriate precursors using methods such as:
- Reaction of α-haloketones with thiourea.
- Use of solvents like ethanol or water under reflux conditions .
Table 2: Synthetic Routes for 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic Acid
| Method | Description |
|---|---|
| Cyclization | Reaction between α-haloketones and thiourea |
| Solvent Used | Ethanol or water under reflux |
| Industrial Production | Continuous flow reactors for efficiency |
Q & A
Q. What are the optimal synthetic routes for 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride, and how can reaction conditions be systematically varied to improve yield?
Methodological Answer: A common approach involves refluxing intermediates (e.g., 2-aminothiazole derivatives) with sodium acetate in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . To optimize yield, systematically vary parameters such as:
- Catalyst concentration : Adjust sodium acetate stoichiometry to balance reaction kinetics.
- Reaction time : Monitor intermediate formation via TLC or HPLC to minimize side reactions.
- Temperature : Higher temperatures (e.g., 80–100°C) may accelerate cyclization but risk decomposition.
Computational tools like quantum chemical reaction path searches can predict optimal conditions, reducing trial-and-error experimentation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data (e.g., purity vs. molecular weight) be resolved?
Methodological Answer:
- NMR (¹H/¹³C) : Resolves structural ambiguity, particularly for thiazole ring protons (δ 6.5–8.5 ppm) and the aminoethyl side chain .
- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., 223.07 g/mol for related analogs) .
- Elemental Analysis : Validates empirical formulas (e.g., C₆H₁₀ClN₂O₂S) when MS data conflicts with theoretical values .
Discrepancies in purity vs. molecular weight often arise from residual solvents or counterions (e.g., HCl). Use thermogravimetric analysis (TGA) to quantify hygroscopicity or solvent retention .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions (e.g., nucleophilic substitutions)?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for reactions at the thiazole C4-carboxylic acid or aminoethyl group .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict reaction outcomes in polar aprotic solvents (e.g., DMF) vs. aqueous media .
- Docking Studies : For biological applications, model interactions with target proteins (e.g., enzymes) to prioritize synthetic derivatives .
Q. What strategies mitigate degradation of this compound under biological assay conditions (e.g., pH, temperature)?
Methodological Answer:
- pH Stability : Conduct accelerated stability studies (25–37°C, pH 4–9) to identify degradation pathways (e.g., hydrolysis of the thiazole ring or HCl dissociation) .
- Lyophilization : Stabilize the hydrochloride salt by lyophilizing aqueous solutions to prevent hygroscopic degradation .
- Protective Formulations : Encapsulate in liposomes or cyclodextrins to shield reactive groups during in vitro assays .
Q. How does the stereochemistry of the 1-aminoethyl group influence biological activity, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to separate enantiomers. Validate purity via optical rotation or CD spectroscopy .
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) to favor the desired (R)- or (S)-configuration .
- Bioactivity Correlation : Compare IC₅₀ values of enantiomers in target assays (e.g., enzyme inhibition) to establish structure-activity relationships .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental molecular weights (e.g., due to counterions or hydration)?
Methodological Answer:
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between the free base (e.g., 180.27 g/mol) and hydrochloride salt (246.70 g/mol) .
- X-ray Crystallography : Resolve crystal structures to confirm the presence of HCl and hydration states .
- Karl Fischer Titration : Quantify water content in hygroscopic samples to adjust molecular weight calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
